

(R)-BAY-85-8501 and Brensocatib: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: (R)-BAY-85-8501

Cat. No.: B2645296

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Two distinct investigational drugs, **(R)-BAY-85-8501** and brensocatib, are under development for the treatment of inflammatory lung diseases, particularly non-cystic fibrosis bronchiectasis (NCFB). While both aim to mitigate the damaging effects of excessive neutrophil activity in the lungs, they are fundamentally different compounds with distinct mechanisms of action. This guide provides a detailed comparison of their chemical properties, mechanisms, and available experimental data to assist researchers and drug development professionals.

Based on a comprehensive review of publicly available data, **(R)-BAY-85-8501** and brensocatib are not the same compound. They differ in their chemical structure, molecular formula, and, most importantly, their primary pharmacological targets.

At a Glance: Key Differences

Feature	(R)-BAY-85-8501	Brensocatib
Synonyms	BAY-85-8501	AZD7986, INS-1007[1][2][3][4]
CAS Number	1161921-82-9[5]	1802148-05-5[3][6][7]
Molecular Formula	C22H17F3N4O3S[8]	C23H24N4O4[3][6][9]
Molecular Weight	474.46 g/mol [8]	420.46 g/mol [9]
Mechanism of Action	Human Neutrophil Elastase (HNE) Inhibitor[5][8][10][11]	Dipeptidyl Peptidase 1 (DPP1) Inhibitor[1][2][3][4]
Primary Target	Neutrophil Elastase (NE)[5][10][11]	Dipeptidyl Peptidase 1 (DPP1) [1][4][7]

Delving into the Mechanisms of Action

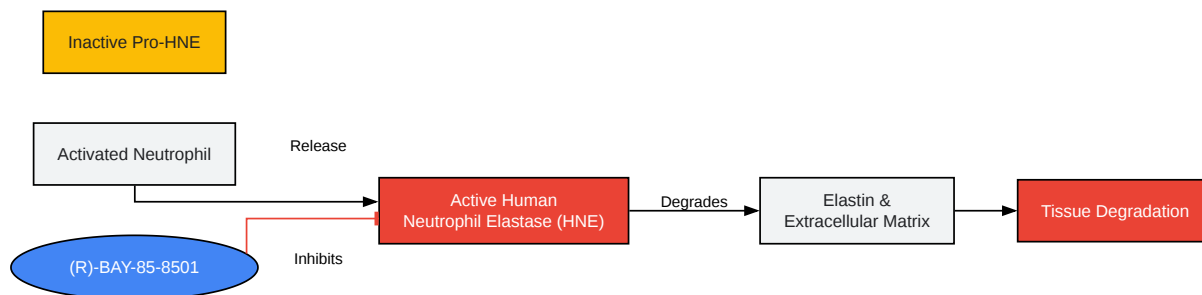
The fundamental difference between **(R)-BAY-85-8501** and brensocatib lies in their molecular targets within the inflammatory cascade.

(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), also known as leukocyte elastase.[5][8][10][11] HNE is a serine protease released by activated neutrophils that can degrade elastin and other extracellular matrix proteins, leading to tissue damage in chronic inflammatory conditions.[10] By directly inhibiting HNE, **(R)-BAY-85-8501** aims to prevent this destructive activity.

In contrast, brensocatib targets dipeptidyl peptidase 1 (DPP1), also known as cathepsin C.[1][4] DPP1 is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1] By inhibiting DPP1, brensocatib prevents the activation of these NSPs, thereby reducing the overall proteolytic burden in inflamed tissues.

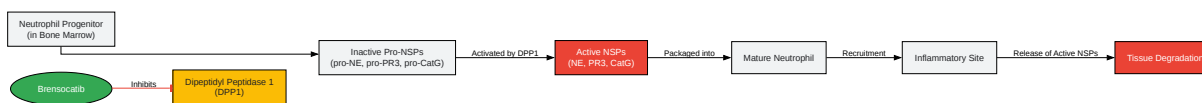
Signaling Pathway Diagrams

To visualize these distinct mechanisms, the following diagrams illustrate the points of intervention for each compound.



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Caption: Mechanism of action of **(R)-BAY-85-8501**.



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Caption: Mechanism of action of brensocatic.

Experimental Data and Protocols

(R)-BAY-85-8501: In Vitro Potency

Experiment: Assessment of the inhibitory activity of **(R)-BAY-85-8501** against human neutrophil elastase.

Methodology: A high-throughput screen was performed using a small-molecule compound library to identify inhibitors of HNE. The inhibitory concentration (IC₅₀) was determined using enzymatic assays.^[10]

Results:

Compound	Target	IC50
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| (R)-BAY-85-8501 | Human Neutrophil Elastase (HNE) | 65 pM[5][8] |

Brensocatib: In Vitro Potency

Experiment: Determination of the inhibitory activity of brensocatib against DPP1 from various species and its effect on the activation of neutrophil serine proteases.

Methodology: The half-maximal inhibitory concentration (pIC50) of brensocatib against DPP1 was determined in human, mouse, rat, dog, and rabbit. The effect on NSP activation was assessed using human primary bone marrow-derived CD34+ neutrophil progenitor cells. After differentiation in the presence of brensocatib, cell lysate enzyme activity for DPP1 and NSPs (NE, PR3, and CatG) was measured.[2]

Results:

Species	DPP1 pIC50
Human	6.85[2]
Mouse	7.6[2]
Rat	7.7[2]
Dog	7.8[2]

| Rabbit | 7.8[2] |

Neutrophil Serine Protease	pIC50 for Inhibition of Activation
Neutrophil Elastase (NE)	~7[2]
Proteinase 3 (PR3)	~7[2]
Cathepsin G (CatG)	~7[2]

Conclusion

In summary, **(R)-BAY-85-8501** and brensocatib are distinct chemical entities that target different components of the neutrophil-mediated inflammatory pathway. **(R)-BAY-85-8501** is a direct inhibitor of HNE, the effector protease, while brensocatib acts upstream by inhibiting DPP1, the enzyme responsible for activating multiple neutrophil serine proteases. This fundamental difference in their mechanism of action has significant implications for their pharmacological profiles and potential clinical applications. Researchers studying inflammatory lung diseases should consider these differences when designing experiments and interpreting results.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. brensocatib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brensocatib | C₂₃H₂₄N₄O₄ | CID 118253852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmakb.com [pharmakb.com]
- 8. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 9. GSRS [precision.fda.gov]
- 10. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

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